molecular formula C20H15BrN6O B6531775 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019105-34-0

3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B6531775
CAS No.: 1019105-34-0
M. Wt: 435.3 g/mol
InChI Key: OBIVMCZAAMVVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₂₀H₁₅BrN₆O Molecular Weight: 435.285 g/mol Chemical Structure: The compound features a benzamide core substituted with a bromine atom at the 3-position. The phenyl ring is connected via an amide bond to a 4-aminophenyl group, which is further linked to a pyridazine ring substituted with a pyrazole moiety at the 6-position.

Properties

IUPAC Name

3-bromo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c21-15-4-1-3-14(13-15)20(28)24-17-7-5-16(6-8-17)23-18-9-10-19(26-25-18)27-12-2-11-22-27/h1-13H,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIVMCZAAMVVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The compound features a bromine atom, a pyrazole group, a pyridazine moiety, and a benzamide core, which contribute to its unique interactions in biological systems. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H19BrN6O, with a molecular weight of approximately 463.3 g/mol. The presence of the bromine atom can influence the compound's reactivity and pharmacokinetic properties, enhancing its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC22H19BrN6O
Molecular Weight463.3 g/mol
CAS Number1019106-11-6

Biological Activity

The biological activity of this compound has been inferred from studies on related compounds:

Anticancer Activity

Research has indicated that compounds containing pyrazole and pyridazine moieties exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. These effects are often mediated through the modulation of signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess anti-inflammatory properties.

Case Studies

Several case studies have explored the biological activities of structurally related compounds:

  • Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .
  • Pyridazine Analogues : Research on pyridazine-based compounds revealed their potential as anti-inflammatory agents through the inhibition of NF-kB signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide with structurally analogous benzamide derivatives from the provided evidence:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Key Analytical Data Source
This compound C₂₀H₁₅BrN₆O 3-Br, pyridazine-pyrazole hybrid, 4-aminophenyl linker 435.285 ChemSpider ID: 21086079; Monoisotopic mass: 434.049
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35) C₁₃H₁₀BrFNO 4-Br, 3-F, 6-methylpyridinyl 310.12 $ ^1H $ NMR (CDCl₃): δ 2.45–2.49 (s, 3H), 7.57–7.74 (m, 4H); GC-MS: m/z 310 (M⁺)
3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 36) C₁₃H₁₀BrFNO 3-Br, 5-F, 6-methylpyridinyl 310.12 Similar $ ^1H $ NMR and GC-MS data to Compound 35
N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(dihydrobenzo[b][1,4]dioxin-7-yl)-1H-pyrazol-3-yl)benzamide C₂₉H₂₀BrF₃N₃O₃ 4-Br, 3-CF₃, dihydrobenzo[d][1,4]dioxin, pyrazole 618.39 FTIR: 1651 cm⁻¹ (C=O); $ ^1H $ NMR (DMSO-d₆): δ 4.26–4.25 (d, 4H)

Key Structural and Functional Differences :

Substituent Diversity :

  • The main compound incorporates a pyridazine-pyrazole hybrid system , which is absent in Compounds 35 and 36 (). This hybrid system may enhance binding affinity to biological targets due to increased hydrogen-bonding capacity and steric bulk .
  • Compound 35/36 () and Compound 8(h) () feature halogen (Br, F) and trifluoromethyl groups , which improve metabolic stability and lipophilicity but lack the pyridazine-pyrazole motif.

Compound 8(h) () was synthesized via a Suzuki-Miyaura coupling, highlighting divergent synthetic strategies for benzamide derivatives .

In contrast, Compounds 35/36 () and 8(h) () include detailed $ ^1H $-NMR and FTIR data, aiding in functional group validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.